Ethyl 5-(cyclohexylcarbamoyl)-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a cyclohexylamino group, and a fluorobenzoyl group
Preparation Methods
The synthesis of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the cyclohexylamino group: This step may involve nucleophilic substitution reactions where a cyclohexylamine is introduced to the thiophene ring.
Addition of the fluorobenzoyl group: This can be done through acylation reactions using fluorobenzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE include other thiophene derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity or material properties. For example:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
2-Aminothiophene: A thiophene derivative with an amino group.
3-Fluorothiophene: A thiophene derivative with a fluorine substituent.
ETHYL 5-[(CYCLOHEXYLAMINO)CARBONYL]-2-[(3-FLUOROBENZOYL)AMINO]-4-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H25FN2O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(3-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H25FN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-16-10-5-4-6-11-16)30-21(17)25-19(26)14-8-7-9-15(23)12-14/h7-9,12,16H,3-6,10-11H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
IQAMFRNQJVYOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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